Olopatadine

Catalog No.
S538046
CAS No.
113806-05-6
M.F
C21H23NO3
M. Wt
337.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olopatadine

CAS Number

113806-05-6

Product Name

Olopatadine

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenz(b,e)oxepin-2-acetic acid, 4679, KW, Hydrochloride, Olopatadine, KW 4679, KW 4943A, KW-4679, KW-4943A, KW4943A, olopatadine, olopatadine hydrochloride, Patanol

Canonical SMILES

C[NH+](C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)[O-]

Isomeric SMILES

C[NH+](C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)[O-]

Description

The exact mass of the compound Olopatadine is 337.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzoxepins. It belongs to the ontological category of heterotricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Ophthalmologicals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.5

Exact Mass

337.1678

LogP

3.4

Appearance

Solid powder

Melting Point

248°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D27V6190PM

Related CAS

140462-76-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 43 of 45 companies with hazard statement code(s):;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Olopatadine is indicated for the symptomatic treatment of ocular itching associated with allergic conjunctivitis as ophthalmic solution.[L6781] In nasal spray, olopatadine is indicated for the symptomatic relief of seasonal allergic rhinitis in patients 12 years of age and older.[L6784]
Treatment of ocular signs and symptoms of seasonal allergic conjunctivitis.

Pharmacology

Inflammatory reactions in response to various stimuli are mediated by endogenous mediators and other pro-inflammatory factors. Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis.[A179704] Olopatadine is an anti-allergenic molecule and mast cell stabilizer that inhibits the _in vivo_ type 1 immediate hypersensitivity reaction.[L6790] By blocking the effects of histamine, olopatadine works to reduce the symptoms of allergies and inflammation at various sites of administration, including the eyes and nose. It has shown to exert antihistaminic effects in isolated tissues, animal models, and humans.[L6784] Olopatadine also demonstrated dose-dependent inhibition of immunologically-stimulated release of histamine from rat basophilic leukemia cells and human conjunctival mast cells _in vitro_.[A179704] Olopatadine has a relatively rapid onset of action and prolonged duration, where it was shown to mediate anti-histaminic effects at 5 minutes to 24 hours post-administration.[A179704] While olopatadine is a non-sedating antihistamine agent, there have been reports of somnolence in some patients taking nasal olopatadine during clinical trials.[L6784] Temporary blurred vision or other visual disturbances were observed following ophthalmic administration. Olopatadine has negligible effects on alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin receptors.[L6790] In clinical trials, there was no evidence of any effect of olopatadine on QT prolongation was observed following intranasal administration.[L6784]
Olopatadine is a dual action selective histamine H1 receptor antagonist and mast cell stabilizer with anti-allergic activity. Olopatadine stabilizes mast cells and prevents histamine release from mast cells. In addition, this agent also blocks histamine H1 receptors, thereby preventing histamine from binding to these receptors. Both actions prevent the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal (GI) smooth muscle, including histamine-induced vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of GI smooth muscle. This drug also prevents histamine-induced pain and itching of mucous membranes.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

S01GX09
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC08 - Olopatadine
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX09 - Olopatadine

Mechanism of Action

Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases.[A179731] H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions.[A179731] Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine.[A179704] Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor.[A1170] Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines.[L6790] It also decreases chemotaxis and inhibits eosinophil activation.[L6781] _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators.[A179704]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

113806-05-6
140462-76-6

Wikipedia

Olopatadine

Biological Half Life

Following ocular administration, the elimination half-life of olopatadine was 3.4 ± 1.2 hours. In oral pharmacokinetics study, the elimination half-life was reported to be 8 to 12 hours.

Use Classification

Human drugs -> Opatanol -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15
1: Olopatadine for the Treatment of Allergic Conjunctivitis: A Review of the Clinical Efficacy, Safety, and Cost-Effectiveness [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Mar 17. Available from http://www.ncbi.nlm.nih.gov/books/NBK355639/ PubMed PMID: 27077162.
2: Nickels AS, Dimov V, Wolf R. Pharmacokinetic evaluation of olopatadine for the treatment of allergic rhinitis and conjunctivitis. Expert Opin Drug Metab Toxicol. 2011 Dec;7(12):1593-9. doi: 10.1517/17425255.2011.630389. Epub 2011 Oct 28. Review. PubMed PMID: 22032416.
3: Roland PS, Ryan MW, Wall GM. Olopatadine nasal spray for the treatment of seasonal allergic rhinitis in patients aged 6 years and older. Expert Opin Pharmacother. 2010 Jun;11(9):1559-67. doi: 10.1517/14656566.2010.485609. Review. PubMed PMID: 20482305.
4: Leonardi A, Quintieri L. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell. Expert Opin Pharmacother. 2010 Apr;11(6):969-81. doi: 10.1517/14656561003694643. Review. PubMed PMID: 20307221.
5: Kaliner MA, Oppenheimer J, Farrar JR. Comprehensive review of olopatadine: the molecule and its clinical entities. Allergy Asthma Proc. 2010 Mar-Apr;31(2):112-9. doi: 10.2500/aap.2010.31.3317. Review. PubMed PMID: 20406593.
6: Kaliner MA. Azelastine and olopatadine in the treatment of allergic rhinitis. Ann Allergy Asthma Immunol. 2009 Nov;103(5):373-80. doi: 10.1016/S1081-1206(10)60355-9. Review. PubMed PMID: 19927534.
7: Watanabe M, Kodama H, Hasegawa K, Itoh K. [Pharmacological profile and clinical efficacy of olopatadine hydrochloride ophthalmic solution (Patanol 0.1% ophthalmic solution)]. Nihon Yakurigaku Zasshi. 2007 Sep;130(3):221-31. Review. Japanese. PubMed PMID: 17878619.
8: Rosenwasser LJ, O'Brien T, Weyne J. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. Curr Med Res Opin. 2005 Sep;21(9):1377-87. Review. PubMed PMID: 16197656.
9: Abelson MB. A review of olopatadine for the treatment of ocular allergy. Expert Opin Pharmacother. 2004 Sep;5(9):1979-94. Review. PubMed PMID: 15330735.
10: Ohmori K, Hayashi K, Kaise T, Ohshima E, Kobayashi S, Yamazaki T, Mukouyama A. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug. Jpn J Pharmacol. 2002 Apr;88(4):379-97. Review. PubMed PMID: 12046981.
11: Abelson MB, Gomes PJ. Olopatadine 0.2% ophthalmic solution: the first ophthalmic antiallergy agent with once-daily dosing. Expert Opin Drug Metab Toxicol. 2008 Apr;4(4):453-61. doi: 10.1517/17425255.4.4.453 . Review. PubMed PMID: 18433347.
12: McGill JI. A review of the use of olopatadine in allergic conjunctivitis. Int Ophthalmol. 2004 May;25(3):171-9. Review. PubMed PMID: 15847317.
13: Ohmori K, Hasegawa K, Tamura T, Miyake K, Matsubara M, Masaki S, Karasawa A, Urayama N, Horikoshi K, Kajita J, Hasegawa M, Taniguchi K, Komada T, Kawamoto Y. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug. Arzneimittelforschung. 2004;54(12):809-29. Review. PubMed PMID: 15646365.
14: Bielory L, Buddiga P, Bigelson S. Ocular allergy treatment comparisons: azelastine and olopatadine. Curr Allergy Asthma Rep. 2004 Jul;4(4):320-5. Review. PubMed PMID: 15175148.
15: Ohmori K, Ikemura T, Kobayashi H, Mukouyama A. [Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride' (olopatadine), an antiallergic drug]. Nihon Yakurigaku Zasshi. 2001 Jul;118(1):51-8. Review. Japanese. PubMed PMID: 11496828.

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